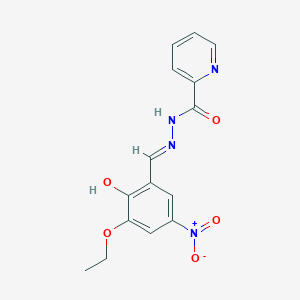![molecular formula C11H11N7O2 B3721839 (E)-N''-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE](/img/structure/B3721839.png)
(E)-N''-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE
概要
説明
(E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE is a complex organic compound featuring a pyrazole ring, a phenyl group, and a nitroguanidine moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with nitroguanidine under specific reaction conditions. The process may include:
Condensation Reaction: The aldehyde group of 3-phenyl-1H-pyrazole-4-carbaldehyde reacts with the amino group of nitroguanidine.
Catalysts and Solvents: Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction.
Temperature and Time: The reaction is usually carried out at elevated temperatures (50-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies. Its structural features make it a candidate for exploring biological pathways and mechanisms.
Medicine
In medicinal chemistry, (E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE involves its interaction with specific molecular targets. The nitroguanidine moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.
類似化合物との比較
Similar Compounds
3-Phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of (E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE.
Nitroguanidine: Another precursor with similar nitro functionality.
Substituted Pyrazoles: Compounds with similar pyrazole rings but different substituents.
Uniqueness
(E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE is unique due to its combination of a nitroguanidine moiety and a phenyl-pyrazole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-nitro-1-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O2/c12-11(17-18(19)20)16-14-7-9-6-13-15-10(9)8-4-2-1-3-5-8/h1-7H,(H,13,15)(H3,12,16,17)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOODZVJASDHGLD-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=N[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/N/C(=N/[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B3721762.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B3721765.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B3721779.png)
![(2Z)-3-(4-Hydroxy-3-methoxyphenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B3721786.png)
![2-Methoxy-4-[(Z)-(2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazin-1-ylidene)methyl]phenol](/img/structure/B3721790.png)
![2-[(Z)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B3721792.png)
![5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721795.png)
![N-[(1Z)-1-{N'-[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-2-(4-nitrophenyl)eth-1-EN-1-YL]benzamide](/img/structure/B3721797.png)
![4-[(Z)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B3721801.png)
![2,6-DIBROMO-4-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL](/img/structure/B3721806.png)
![1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine](/img/structure/B3721814.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B3721820.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3721828.png)
